molecular formula C26H37BrClNO2 B3261298 5-Bromo-4-chloro-3-indoxyl oleate CAS No. 341972-97-2

5-Bromo-4-chloro-3-indoxyl oleate

Cat. No.: B3261298
CAS No.: 341972-97-2
M. Wt: 510.9 g/mol
InChI Key: AQHJSWILJUIBPG-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

5-Bromo-4-chloro-3-indoxyl oleate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-4-chloro-3-indoxyl oleate has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its interaction with specific enzymes. When used as a substrate, it undergoes enzymatic hydrolysis, leading to the release of a fluorescent or chromogenic product. This reaction allows for the visualization and quantification of enzyme activity. The molecular targets and pathways involved depend on the specific enzyme being studied .

Comparison with Similar Compounds

5-Bromo-4-chloro-3-indoxyl oleate is unique due to its specific fluorescent properties and its ability to act as a substrate for various enzymes. Similar compounds include:

    5-Bromo-4-chloro-3-indoxyl β-D-glucopyranoside: Used as a substrate for β-glucosidase.

    5-Bromo-4-chloro-3-indoxyl phosphate: Utilized in assays for phosphatase activity.

    5-Bromo-4-chloro-3-indoxyl β-D-galactopyranoside: Employed in detecting β-galactosidase activity.

These compounds share similar structures but differ in their specific applications and the enzymes they target.

Properties

IUPAC Name

(5-bromo-4-chloro-1H-indol-3-yl) (Z)-octadec-9-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37BrClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(30)31-23-20-29-22-19-18-21(27)26(28)25(22)23/h9-10,18-20,29H,2-8,11-17H2,1H3/b10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHJSWILJUIBPG-KTKRTIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1=CNC2=C1C(=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC1=CNC2=C1C(=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4-chloro-3-indoxyl oleate
Reactant of Route 2
Reactant of Route 2
5-Bromo-4-chloro-3-indoxyl oleate
Reactant of Route 3
Reactant of Route 3
5-Bromo-4-chloro-3-indoxyl oleate
Reactant of Route 4
Reactant of Route 4
5-Bromo-4-chloro-3-indoxyl oleate
Reactant of Route 5
5-Bromo-4-chloro-3-indoxyl oleate
Reactant of Route 6
5-Bromo-4-chloro-3-indoxyl oleate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.